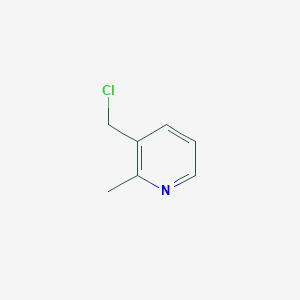

3-(Chloromethyl)-2-methylpyridine

描述

属性

IUPAC Name |

3-(chloromethyl)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-6-7(5-8)3-2-4-9-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYINCOADXUUIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482088 | |

| Record name | 3-(CHLOROMETHYL)-2-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120277-68-1 | |

| Record name | 3-(CHLOROMETHYL)-2-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Pyridine Building Block

An In-depth Technical Guide to 3-(Chloromethyl)-2-methylpyridine: Synthesis, Applications, and Core Chemical Properties

This compound, identified by the CAS Number 58539-77-8 , is a substituted pyridine derivative of significant interest to the chemical and pharmaceutical industries.[1] Its structure, featuring a reactive chloromethyl group ortho to a methyl group on the pyridine ring, makes it a valuable and versatile intermediate for the synthesis of more complex molecular architectures. Pyridine derivatives are foundational components in modern drug development, serving as the backbone for numerous therapeutic agents due to their unique chemical properties.[2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis protocols, reactivity, and applications, with a focus on its role as a key building block in synthetic chemistry.

Physicochemical Properties and Identification

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key identifiers and properties of this compound and its commonly used hydrochloride salt are summarized below.

| Property | Value | Source |

| CAS Number | 58539-77-8 | [1] |

| Molecular Formula | C₇H₈ClN | [1] |

| Molecular Weight | 141.60 g/mol | Calculated |

| Appearance | Data not readily available for the free base. The hydrochloride salt appears as a solid. | [3] |

| Synonyms | 2-Methyl-3-(chloromethyl)pyridine, 3-Picolyl chloride, 2-methyl- | [1] |

For the Hydrochloride Salt (CAS: 58539-77-8):

| Property | Value | Source |

| Molecular Formula | C₇H₉Cl₂N | [4] |

| Molecular Weight | 178.06 g/mol | [3][4] |

Synthesis and Manufacturing: A Step-by-Step Protocol

The synthesis of chloromethylated pyridines is a critical process for creating intermediates used in pharmaceuticals and agrochemicals.[5][6] A common and illustrative pathway to synthesize this compound, often isolated as its hydrochloride salt, begins with 3-methylpyridine (3-picoline). The following multi-step protocol is based on established synthetic transformations.[7]

Overall Synthesis Workflow

Sources

- 1. parchem.com [parchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-chloromethyl-2-methylpyridine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-(Chloromethyl)-2-methylpyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-2-methylpyridine, a pivotal heterocyclic building block in modern organic synthesis and pharmaceutical development. This document details its core physicochemical properties, spectroscopic signature for definitive identification, and its primary role as a reactive intermediate. By synthesizing data from established chemical literature and safety protocols, this guide serves as an essential resource for professionals engaged in medicinal chemistry and drug discovery, offering both foundational knowledge and practical, field-proven insights into its handling, reactivity, and application.

Introduction: A Versatile Pyridine Intermediate

This compound is a substituted pyridine derivative whose structural architecture makes it an exceptionally valuable intermediate in the synthesis of complex organic molecules. The pyridine ring is a ubiquitous scaffold in a vast array of biologically active compounds, and the presence of a reactive chloromethyl group at the 3-position provides a strategic handle for molecular elaboration. This unique combination allows for the precise and efficient introduction of the 2-methyl-3-pyridinylmethyl moiety into target structures.

The principal utility of this compound lies in its role as an electrophile in nucleophilic substitution reactions.[1] This reactivity is fundamental to its application in the pharmaceutical industry, where it serves as a key component in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its physicochemical properties is not merely an academic exercise; it is critical for optimizing reaction conditions, ensuring process safety, and guaranteeing the purity and quality of the final products. This guide aims to provide a detailed examination of these properties, grounded in authoritative data, to support researchers in leveraging this versatile reagent to its full potential.

Molecular Structure and Identification

Correctly identifying the starting material is the bedrock of any successful synthetic campaign. The structural and identification parameters for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Methyl-3-(chloromethyl)pyridine | N/A |

| CAS Number | 58539-77-8 (for Hydrochloride Salt) | [2][3][4][5] |

| Molecular Formula | C₇H₈ClN | N/A |

| Molecular Weight | 141.60 g/mol | N/A |

| InChI | InChI=1S/C7H8ClN/c1-6-7(2-8)4-3-5-9-6/h3-5H,2H2,1H3 | N/A |

| InChIKey | IVKFTPSEDAPSSI-UHFFFAOYSA-N | [4] |

| SMILES | CC1=C(CCl)C=CC=N1 | [4] |

Note: The free base of this compound is often generated in situ from its more stable hydrochloride salt (C₇H₉Cl₂N, MW: 178.06 g/mol ) for synthetic applications.[2][3][4][5]

Core Physicochemical Properties

The physical behavior of a compound dictates its handling, solvent compatibility, and purification strategy. The properties of this compound and its closely related isomers are presented below.

| Property | Value | Comments and Implications | Source(s) |

| Physical Form | Typically a solid or powder, often as the hydrochloride salt. | The solid nature of the salt aids in handling and weighing, reducing exposure risks associated with volatile liquids. | [5] |

| Melting Point | 137-143 °C (for 3-(Chloromethyl)pyridine HCl) | Data for the specific 2-methyl isomer is not readily available, but this value for the close analog provides a useful estimate for its salt form. | [6] |

| Boiling Point | ~210 °C (Predicted, for 3-(Chloromethyl)pyridine) | High boiling point suggests that purification by distillation is feasible but requires vacuum to prevent thermal decomposition. | [7][8] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, Acetonitrile) and chlorinated solvents (e.g., Dichloromethane). Moderate solubility in polar protic solvents (e.g., Methanol, Ethanol). | Excellent solubility in common reaction solvents like DMF and DCM facilitates its use in a wide range of synthetic transformations.[9] | [9] |

| pKa | ~4.46 (Predicted, for 3-(Chloromethyl)pyridine) | The pyridine nitrogen is basic. This property is critical when choosing a base for reactions; a non-nucleophilic base is required to deprotonate the hydrochloride salt without competing in the substitution reaction. | [7][8] |

Spectroscopic Profile for Structural Elucidation

Confirming the identity and purity of this compound is essential. The following are the expected spectroscopic characteristics based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct regions.

-

Aromatic Region (~7.0-8.5 ppm): Three signals corresponding to the protons on the pyridine ring.

-

Chloromethyl Protons (~4.6 ppm): A singlet integrating to two protons for the -CH₂Cl group. The downfield shift is due to the electronegative chlorine atom.

-

Methyl Protons (~2.5 ppm): A singlet integrating to three protons for the -CH₃ group at the 2-position.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons (~120-160 ppm): Five distinct signals for the pyridine ring carbons.

-

Chloromethyl Carbon (~45 ppm): A signal for the -CH₂Cl carbon.

-

Methyl Carbon (~20 ppm): A signal for the -CH₃ carbon.

-

-

IR (Infrared) Spectroscopy:

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C and C=N stretching: Characteristic peaks in the 1400-1600 cm⁻¹ region, typical for pyridine rings.

-

C-Cl stretching: A signal in the 600-800 cm⁻¹ region.

-

-

MS (Mass Spectrometry):

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 141. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% the intensity of M⁺) would be a key identifier.

-

A prominent fragment would likely be the loss of a chlorine atom (M-35) to form a stable pyridinylmethyl cation at m/z = 106.

-

Synthesis and Chemical Reactivity

Synthetic Approach

A common and effective method for synthesizing chloromethyl pyridine derivatives involves the chlorination of the corresponding methylpyridine (lutidine). For this compound, a logical precursor is 2,3-dimethylpyridine (2,3-lutidine). The synthesis often proceeds through an N-oxide intermediate, which activates the adjacent methyl group for subsequent chlorination.

A representative transformation involves treating the N-oxide with a chlorinating agent like thionyl chloride (SOCl₂) or trichloroisocyanuric acid (TCCA).[10] The use of TCCA is often preferred in modern synthesis as it is a safer and easier-to-handle solid compared to gaseous or highly corrosive liquid chlorinating agents.[10]

Core Reactivity: The Sₙ2 Pathway

The synthetic value of this compound is overwhelmingly derived from the reactivity of the chloromethyl group. This primary alkyl halide is an excellent electrophile for bimolecular nucleophilic substitution (Sₙ2) reactions.[1] The chloride ion is a good leaving group, and the benzylic-like position of the methylene carbon facilitates the reaction.

This reactivity allows for the covalent attachment of a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, providing straightforward access to a diverse library of substituted pyridine compounds.[1]

Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol provides a self-validating workflow for the synthesis of a 3-(aminomethyl)-2-methylpyridine derivative, a common transformation in drug development. The causality behind each step is explained to ensure both reproducibility and understanding.

Objective: To synthesize N-benzyl-1-(2-methylpyridin-3-yl)methanamine from this compound hydrochloride and benzylamine.

Materials:

-

This compound hydrochloride (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend this compound hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous DMF (approx. 0.5 M).

-

Causality: DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 mechanism. Anhydrous conditions are crucial to prevent unwanted side reactions with water. Potassium carbonate is a mild, non-nucleophilic base used to neutralize the hydrochloride salt, liberating the free base of the electrophile, and to neutralize the HCl generated during the reaction. A slight excess ensures the reaction medium remains basic.

-

-

Addition of Nucleophile: Add benzylamine (1.1 eq) to the suspension dropwise at room temperature.

-

Causality: Benzylamine acts as the nucleophile. A slight excess is used to ensure the complete consumption of the limiting electrophile.

-

-

Reaction Execution: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Causality: The reaction is typically run at room temperature as the chloromethyl pyridine is sufficiently reactive. Monitoring the reaction is a self-validating step; the disappearance of the starting material and the appearance of a new, less polar product spot on TLC indicates the reaction is proceeding.

-

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x volumes). Combine the organic layers.

-

Causality: This is a liquid-liquid extraction. Water is added to dissolve the inorganic salts (KCl, excess K₂CO₃) and the DMF solvent. The organic product is more soluble in ethyl acetate and is thus extracted from the aqueous phase.

-

-

Purification: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Causality: The NaHCO₃ wash removes any residual acidic impurities. The brine wash helps to remove residual water from the organic layer. Sodium sulfate is a drying agent that removes trace amounts of water. Concentration in vacuo removes the volatile solvent to yield the crude product.

-

-

Final Characterization: Purify the crude residue by column chromatography on silica gel. Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.

-

Causality: Column chromatography separates the desired product from unreacted starting materials and byproducts. Final spectroscopic analysis is the ultimate validation that the intended molecule has been synthesized to the required purity.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 58539-77-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. alfa-chemclinix.com [alfa-chemclinix.com]

- 4. This compound HYDROCHLORIDE | CAS 58539-77-8 [matrix-fine-chemicals.com]

- 5. 3-CHLOROMETHYL-2-METHYLPYRIDINE.HCL, CasNo.58539-77-8 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 6. 3-(Chloromethyl)pyridine 96 6959-48-4 [sigmaaldrich.com]

- 7. 3-(CHLOROMETHYL)PYRIDINE CAS#: 3099-31-8 [m.chemicalbook.com]

- 8. 3-(CHLOROMETHYL)PYRIDINE | 3099-31-8 [chemicalbook.com]

- 9. Buy 3-(Chloromethyl)pyridine | 3099-31-8 [smolecule.com]

- 10. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-(Chloromethyl)-2-methylpyridine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and reactivity of 3-(Chloromethyl)-2-methylpyridine (CAS No. 58539-77-8). As a key heterocyclic building block in medicinal chemistry, understanding its structural and electronic properties is paramount for its effective utilization in the synthesis of complex pharmaceutical agents. This document synthesizes fundamental chemical principles with practical insights into the molecule's conformational behavior, spectroscopic signatures, and the pivotal role of its reactive chloromethyl group. We will delve into the electronic interplay between the methyl and chloromethyl substituents and the pyridine ring, offering a detailed perspective for researchers, scientists, and drug development professionals.

Introduction: A Versatile Pyridine Building Block

This compound is a disubstituted pyridine derivative that has garnered interest as a versatile intermediate in organic synthesis. Its structure combines the aromatic, electron-deficient pyridine core with two key substituents at the 2- and 3-positions: an electron-donating methyl group and a highly reactive chloromethyl group. This specific arrangement of functional groups makes it a valuable synthon for introducing the 2-methylpyridine-3-yl-methyl moiety into larger, more complex molecules. Pyridine derivatives are integral components of numerous therapeutic agents, and functionalized intermediates like this one are crucial for the efficient construction of novel drug candidates.[1]

This guide offers an in-depth exploration of the molecule's architecture, from fundamental bonding principles to its practical application in synthesis, providing a foundational understanding for its use in drug discovery and development programs.

Molecular Structure and Conformation

The structural integrity and conformational preferences of this compound are dictated by the interplay of its aromatic core and the steric and electronic nature of its substituents.

Systematic Identification

-

IUPAC Name: this compound

-

CAS Number: 58539-77-8[2]

-

Molecular Formula: C₇H₈ClN[2]

-

Molecular Weight: 141.60 g/mol

-

Common Synonyms: 2-Methyl-3-(chloromethyl)pyridine

-

Hydrochloride Salt: The compound is often supplied and used as its hydrochloride salt (CAS: 58539-77-8; Formula: C₇H₉Cl₂N; MW: 178.06).[3][4] The protonation of the pyridine nitrogen enhances stability and modifies solubility.

Bonding and Geometry Analysis

The core of the molecule is a planar, sp²-hybridized pyridine ring. The endocyclic C-C and C-N bond lengths are characteristic of aromatic systems, intermediate between single and double bonds. The substituents introduce sp³-hybridized centers.

-

Pyridine Ring: The nitrogen atom introduces a dipole moment and makes the ring electron-deficient compared to benzene.

-

C2-Methyl Group (-CH₃): This group is sp³-hybridized. It exerts a positive inductive effect (+I), donating electron density to the pyridine ring, which can influence the ring's basicity and reactivity.

-

C3-Chloromethyl Group (-CH₂Cl): The carbon of the chloromethyl group is sp³-hybridized. The highly electronegative chlorine atom exerts a strong negative inductive effect (-I), withdrawing electron density from the methylene group and, to a lesser extent, from the pyridine ring.

The juxtaposition of an electron-donating group at C2 and an electron-withdrawing group at C3 creates a unique electronic environment that governs the molecule's reactivity.

Table 1: Predicted Bond Parameters for this compound (Note: As no experimental crystal structure data is publicly available for this specific isomer, these values are based on established data for substituted pyridines and computational models. They serve as a reliable estimation for understanding the molecule's geometry.)

| Bond | Type | Predicted Bond Length (Å) | Predicted Bond Angle (°) | Hybridization |

| N1-C2 / N1-C6 | Aromatic C-N | ~1.34 | - | sp² |

| C2-C3 / C5-C6 | Aromatic C-C | ~1.39 | - | sp² |

| C3-C4 / C4-C5 | Aromatic C-C | ~1.39 | - | sp² |

| C2-C(methyl) | C-C Single | ~1.51 | - | sp²/sp³ |

| C3-C(chloromethyl) | C-C Single | ~1.50 | - | sp²/sp³ |

| C-Cl | C-Cl Single | ~1.78 | - | sp³ |

| ∠ N1-C2-C3 | Ring Angle | - | ~122° | sp² |

| ∠ C2-C3-C4 | Ring Angle | - | ~118° | sp² |

| ∠ C2-C3-C(CH₂Cl) | Substituent | - | ~121° | sp² |

| ∠ C3-C(CH₂Cl)-Cl | Substituent | - | ~110° | sp³ |

Conformational Freedom

Significant conformational flexibility exists due to rotation around the C3-C(H₂Cl) single bond. The orientation of the C-Cl bond relative to the pyridine ring plane can influence intermolecular interactions in solution and in the solid state. Steric hindrance between the C2-methyl group and the chloromethyl group likely restricts this rotation, favoring conformations where the bulky chlorine atom is directed away from the methyl group.

Figure 1: Key structural relationships in this compound.

Spectroscopic Characterization: A Predictive Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl/methylene protons. Chemical shifts are influenced by the electronic effects of the substituents and the ring nitrogen.

-

Aromatic Region (δ 7.0-8.5 ppm): Three signals corresponding to the protons at C4, C5, and C6. The C6 proton, being adjacent to the electronegative nitrogen, is expected to be the most downfield.

-

Chloromethyl Protons (-CH₂Cl, δ ~4.6-4.8 ppm): A singlet integrating to 2H. The proximity to the electronegative chlorine atom causes a significant downfield shift.

-

Methyl Protons (-CH₃, δ ~2.5-2.7 ppm): A singlet integrating to 3H. This is in the typical region for a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR will show seven distinct signals.

-

Aromatic Carbons (δ ~120-160 ppm): Five signals for the pyridine ring carbons. The C2 and C6 carbons, being closest to the nitrogen, will be the most downfield.

-

Chloromethyl Carbon (-CH₂Cl, δ ~45-50 ppm): This carbon is shifted downfield due to the attached chlorine.

-

Methyl Carbon (-CH₃, δ ~18-22 ppm): A typical chemical shift for an sp³ methyl carbon attached to an sp² system.

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data for compounds like this compound hydrochloride.

Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.

Materials:

-

This compound hydrochloride (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆ or D₂O, 0.6 mL)

-

NMR tube (5 mm)

-

Pipette/Syringe

-

Vortex mixer

Procedure:

-

Sample Weighing: Accurately weigh 5-10 mg of the hydrochloride salt directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent. DMSO-d₆ is often a good choice for hydrochloride salts due to its high polarity.

-

Dissolution: Cap the NMR tube securely and vortex gently until the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution if needed.

-

Data Acquisition:

-

Insert the tube into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum. A standard pulse program with 16-32 scans is typically sufficient.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence (e.g., zgpg30) is standard. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H).

Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of the chloromethyl group, which functions as a potent electrophile.

The Chloromethyl Group: An Electrophilic Handle

The C-Cl bond is polarized and weakened by the adjacent pyridine ring, making it an excellent leaving group in nucleophilic substitution reactions. This reactivity is analogous to that of benzylic chlorides.[1][7] The molecule readily undergoes Sₙ2 reactions with a wide range of nucleophiles.

-

Common Nucleophiles: Alcohols (ROH), thiols (RSH), amines (R₂NH), and carbanions.

-

Mechanism: The reaction typically proceeds via a bimolecular (Sₙ2) pathway, involving a backside attack by the nucleophile on the electrophilic methylene carbon, displacing the chloride ion. The potential for an Sₙ1 mechanism exists if a stable pyridyl-methyl carbocation can be formed, but Sₙ2 is often favored.[8]

This reactivity allows for the facile introduction of a linker at the 3-position of the 2-methylpyridine scaffold, a common strategy in the synthesis of pharmacologically active molecules.

Figure 2: A generalized workflow for the synthetic use of this compound.

Conclusion

This compound is a strategically important chemical intermediate whose value lies in the predictable and versatile reactivity of its chloromethyl group. The electronic properties of the pyridine ring, modulated by the C2-methyl substituent, render the C3-chloromethyl group a potent electrophilic site for nucleophilic attack. While detailed experimental structural data for this specific isomer remains limited in public literature, a robust understanding of its molecular structure, conformation, and bonding can be confidently derived from fundamental principles of physical organic chemistry. This guide provides researchers and drug development professionals with the core knowledge required to effectively and logically incorporate this valuable building block into their synthetic programs.

References

- Matrix Fine Chemicals. This compound HYDROCHLORIDE | CAS 58539-77-8. URL: https://www.matrix-fine-chemicals.com/product/3-chloromethyl-2-methylpyridine-hydrochloride-cas-58539-77-8

- J&W Pharmlab. 3-Chloromethyl-2-methyl-pyridine hydrochloride - CAS:58539-77-8. URL: https://www.jwpharmlab.com/3-chloromethyl-2-methyl-pyridine-hydrochloride.html

- Parchem. This compound (Cas 58539-77-8). URL: https://www.parchem.com/chemical-supplier-distributor/3-(chloromethyl)-2-methylpyridine-08819.aspx

- Pharma Innovation. CAS 58539-77-8 3-Chloromethyl-2-methyl-pyridine hydrochloride. URL: https://www.pharma-innovation.com/cas-58539-77-8-3-chloromethyl-2-methyl-pyridine-hydrochloride.html

- Lyle, R. E., & Gauthier, G. J. (1965). PART II. THE REACTION OF VARIOUS 3-SUBSTITUTED PYRIDINE DERIVATIVES AND OF QUINOLINE WITH PHENYLLITHIUM. Canadian Journal of Chemistry, 43(8), 2265-2272. URL: https://cdnsciencepub.com/doi/10.1139/v65-305

- CookeChem. 3-(Chloromethyl)-2-methylpyridinehydrochloride , 95% , 58539-77-8. URL: http://www.cookechem.com/pro/3-(Chloromethyl)-2-methylpyridinehydrochloride-58539-77-8.html

- PubChem. 3-Chloro-2-(chloromethyl)pyridine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/14517157

- BenchChem. The Dual Reactivity of Benzylic Chlorides: A Technical Guide for Drug Development Professionals. URL: https://www.benchchem.com/blog/the-dual-reactivity-of-benzylic-chlorides-a-technical-guide-for-drug-development-professionals/

- BLD Pharm. 58539-77-8|this compound hydrochloride. URL: https://www.bldpharm.com/products/58539-77-8.html

- MDPI. Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. URL: https://www.mdpi.com/2304-6740/11/1/10

- Polish Academy of Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. URL: https://rcin.org.pl/Content/55986/BI002_26154_Cz-40-r1966-t10-n4_Bull-Pol-Ac-Sc-Chim-651.pdf

- Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Molecules, 16(11), 9328-9351. URL: https://www.mdpi.com/1420-3049/16/11/9328

- PubChem. 3-Chloro-2-methylpyridine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2762797

- Colell, J. F., et al. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.4c01476

- Arctom Scientific. CAS NO. 58539-77-8 | 3-(chloromethyl)-2-methyl-pyridine;hydrochloride - 95%. URL: https://www.arctom.com/en/product/PBN20120875-1

- ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/6959-47-3_1hnmr.htm

- A2B Chem. Buy 5-(Chloromethyl)-2-methylpyridine | 52426-66-1. URL: https://www.a2bchem.com/product/52426-66-1

- PubChem. 3-(Chloromethyl)-4-ethyl-2-methyl-pyridine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/168797421

- Sigma-Aldrich. 3-chloromethyl-2-methylpyridine hydrochloride. URL: https://www.sigmaaldrich.com/US/en/search/3-chloromethyl-2-methylpyridine-hydrochloride

- Taylor & Francis Online. The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. URL: https://www.tandfonline.com/doi/full/10.1080/08927022.2021.1991207

- Gregory, C. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL: https://www.k-group.rutgers.edu/k-group-wiki/images/f/f6/Organometallics_2010_29_2176.pdf

- Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. URL: https://www.chem.wisc.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. parchem.com [parchem.com]

- 3. This compound HYDROCHLORIDE | CAS 58539-77-8 [matrix-fine-chemicals.com]

- 4. jwpharmlab.com [jwpharmlab.com]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. kgroup.du.edu [kgroup.du.edu]

- 7. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Spectroscopic Data of 3-(Chloromethyl)-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 3-(Chloromethyl)-2-methylpyridine. Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and elucidation of its role in various chemical syntheses, particularly in the development of pharmaceutical agents.

Introduction

This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive chloromethyl group and a nucleophilic pyridine ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules. Accurate and thorough spectroscopic characterization is the cornerstone of ensuring the identity and purity of this intermediate, which is critical for the reliability and reproducibility of subsequent synthetic steps. This guide serves as a detailed reference for the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name this compound and CAS number 58539-77-8, dictates its characteristic spectroscopic properties. The pyridine ring provides a framework of aromatic protons and carbons, while the methyl and chloromethyl substituents introduce distinct aliphatic signals. The presence of the nitrogen atom and the chlorine atom further influences the electronic environment and, consequently, the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the methylene protons of the chloromethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the chlorine atom.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | Doublet | 1H | H-6 |

| ~7.6 | Doublet | 1H | H-4 |

| ~7.2 | Triplet | 1H | H-5 |

| ~4.7 | Singlet | 2H | -CH₂Cl |

| ~2.6 | Singlet | 3H | -CH₃ |

Interpretation:

-

The aromatic protons (H-4, H-5, and H-6) will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

-

The methylene protons of the chloromethyl group (-CH₂Cl) are expected to resonate at a higher chemical shift compared to a typical alkyl group due to the electron-withdrawing effect of the adjacent chlorine atom.

-

The methyl protons (-CH₃) will appear as a singlet in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A sufficient number of scans is required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-2 |

| ~148 | C-6 |

| ~138 | C-4 |

| ~130 | C-3 |

| ~123 | C-5 |

| ~45 | -CH₂Cl |

| ~20 | -CH₃ |

Interpretation:

-

The aromatic carbons of the pyridine ring will resonate in the downfield region (δ 120-160 ppm). The carbons directly attached to the nitrogen (C-2 and C-6) will be the most deshielded.

-

The carbon of the chloromethyl group (-CH₂Cl) will appear at a higher chemical shift than a typical sp³ hybridized carbon due to the electronegativity of the chlorine atom.

-

The methyl carbon (-CH₃) will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr) if it is a liquid, or as a KBr pellet or a Nujol mull if it is a solid.

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the standard mid-IR range (4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (-CH₃, -CH₂) |

| 1600-1450 | C=C and C=N stretch | Pyridine ring |

| 1470-1430 | C-H bend | -CH₂- |

| 1380-1370 | C-H bend | -CH₃ |

| 800-700 | C-Cl stretch | Alkyl halide |

Interpretation:

-

The presence of the pyridine ring will be confirmed by the characteristic C-H stretching vibrations above 3000 cm⁻¹ and the C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

-

The aliphatic C-H stretching vibrations from the methyl and chloromethyl groups will appear just below 3000 cm⁻¹.

-

A key absorption to identify is the C-Cl stretching vibration, which typically appears in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Expected Mass Spectral Data (Electron Ionization):

| m/z | Interpretation |

| 141/143 | Molecular ion peak ([M]⁺) showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 106 | Loss of a chlorine radical ([M-Cl]⁺). |

| 91 | Loss of HCl and a methyl radical, or other rearrangement. |

Interpretation:

-

The molecular ion peak is expected at m/z 141, with a smaller peak at m/z 143 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of a monochlorinated compound.

-

A significant fragment ion is expected at m/z 106, corresponding to the loss of the chlorine radical. This benzylic-type cation would be relatively stable.

-

Further fragmentation of the pyridine ring can lead to a variety of smaller ions.

Caption: Proposed key fragmentation pathways for this compound.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a complete and unambiguous characterization of this compound. This technical guide has outlined the expected spectroscopic data and provided a framework for its interpretation. For researchers in synthetic and medicinal chemistry, a thorough understanding of this data is essential for quality control and for confidently advancing this versatile intermediate in multi-step synthetic campaigns.

References

- At this time, a specific, publicly available, comprehensive dataset for this compound from a single, citable source has not been identified in the conducted searches. The presented data is based on established principles of spectroscopic interpretation and data from closely related analogs. For definitive data, it is recommended to acquire spectra on a purified sample of the compound. Commercial suppliers such as Parchem and Matrix Fine Chemicals list the compound with CAS number 58539-77-8.[1][2]

3-(Chloromethyl)-2-methylpyridine hydrochloride properties

An In-depth Technical Guide to 3-(Chloromethyl)-2-methylpyridine hydrochloride

Executive Summary

This compound hydrochloride is a critical heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its strategic importance stems from the pyridine scaffold, a common motif in biologically active molecules, combined with a reactive chloromethyl group that serves as a versatile handle for molecular elaboration. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, explore the causal logic behind its synthesis, detail its applications as a key intermediate with a focus on its reactivity, and outline rigorous safety and handling protocols. This document is designed to be a field-proven resource, grounding theoretical knowledge in practical, application-focused insights.

Compound Identification and Physicochemical Properties

Precise identification and understanding the physical characteristics of a reagent are foundational to its effective use in research and development. This compound hydrochloride is a solid, typically appearing as a white to yellow or tan powder[1]. Its hydrochloride form enhances stability and simplifies handling compared to the free base.

Key identifying and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound;hydrochloride | [2] |

| Synonyms | 2-Methyl-3-picolyl chloride hydrochloride | [3] |

| CAS Number | 4370-22-3 | [4] |

| Molecular Formula | C₇H₉Cl₂N | [4] |

| Molecular Weight | 178.06 g/mol | [4] |

| Physical Form | Solid, powder/crystal | [5] |

| Melting Point | 159 °C | [5] |

| Solubility | Soluble in water | [1] |

| Stability | Stable under recommended storage conditions, but can be hygroscopic and air-sensitive. | [5][6] |

Synthesis and Manufacturing Insights: A Mechanistic Approach

The industrial synthesis of chloromethylpyridine derivatives is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and logical pathway starts from a readily available precursor, such as a pyridyl carbinol (pyridinemethanol), and converts the hydroxyl group into the desired chloromethyl functionality. This transformation is pivotal as it activates the benzylic-like position for subsequent reactions.

A highly effective method for this conversion involves the use of thionyl chloride (SOCl₂) in an inert organic solvent like toluene.[7]

Rationale for Reagent Selection:

-

Thionyl Chloride (SOCl₂): This reagent is preferred for converting alcohols to alkyl chlorides for several key reasons. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying purification.

-

Inert Solvent (e.g., Toluene): An inert solvent is crucial to prevent unwanted side reactions. Toluene is a good choice due to its appropriate boiling point and inability to react with thionyl chloride.

Protocol: Synthesis from 2-methyl-3-pyridinemethanol

This protocol describes the conversion of the corresponding pyridyl carbinol to this compound hydrochloride.

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a solution of thionyl chloride (a slight excess, ~1.1-1.2 equivalents) in an inert organic solvent (e.g., toluene) is prepared.[7]

-

Controlled Addition: The reaction is often exothermic. Therefore, a solution of the corresponding pyridyl carbinol in the same solvent is added gradually to the thionyl chloride solution while maintaining a controlled temperature, typically not exceeding 35°C.[7] Sub-surface addition is sometimes employed to minimize the formation of impurities.[7]

-

Reaction Monitoring: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Product Isolation: Upon completion, the product often precipitates from the reaction mixture. Applying a vacuum or purging with nitrogen can aid this precipitation.[7] The solid product is then collected by filtration.

-

Purification: The collected solid is washed with a small amount of cold solvent (e.g., acetone or the reaction solvent) to remove residual impurities and then dried under vacuum to yield the final, high-purity this compound hydrochloride.[8]

Caption: High-level workflow for the synthesis of the target compound.

Chemical Reactivity and Applications in Drug Development

The utility of this compound hydrochloride lies in its designed reactivity. The chloromethyl group is an excellent electrophile, making it highly susceptible to attack by a wide range of nucleophiles. This reaction, typically proceeding via an Sₙ2 mechanism, allows for the facile introduction of diverse functional groups containing oxygen, nitrogen, or sulfur.[9]

This versatility makes it an indispensable intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). A base, such as potassium carbonate or triethylamine, is typically required in these reactions to neutralize the hydrochloride salt and deprotonate the incoming nucleophile, thereby increasing its reactivity.[9]

Caption: General Sₙ2 reaction pathway utilizing the title compound.

Key Applications:

-

Proton Pump Inhibitors (PPIs): Pyridine derivatives are core structures in many anti-ulcer drugs.[10] This compound is a precursor for synthesizing drugs structurally related to Lansoprazole, where the pyridine moiety is coupled with a benzimidazole thiol.[11][12][13][14][15] The reaction involves the displacement of the chloride by the sulfur nucleophile of 2-mercaptobenzimidazole.[11]

-

Antihistamines: It serves as a key building block in the production of Rupatadine, a second-generation antihistamine used to treat allergies.[16]

-

Agrochemicals: The compound is also used in the formulation of advanced pesticides and herbicides, contributing to improved crop protection.[17]

-

General Organic Synthesis: Beyond specific APIs, it is a versatile reagent for creating libraries of novel pyridine-containing compounds for screening in drug discovery programs.[9][18]

Analytical Characterization

Confirming the identity, purity, and structure of this compound hydrochloride is essential for its use in regulated applications like pharmaceutical synthesis. A combination of spectroscopic and chromatographic methods is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the C2-methyl group, and a characteristic singlet for the chloromethyl (-CH₂Cl) protons. ¹³C NMR will confirm the number of unique carbon atoms in the molecule.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks would correspond to C-H bonds (aromatic and aliphatic), C=N and C=C stretching vibrations of the pyridine ring, and the C-Cl bond.[9][19]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The fragmentation pattern can also provide additional structural information.[9][20]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound, separating it from any starting materials, byproducts, or degradation products.[9]

Safety, Handling, and Storage Protocols

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound hydrochloride is a hazardous substance and must be handled with appropriate care.[21][22]

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[22]

-

Skin and Eye Damage: Causes skin irritation and serious eye irritation.[5][22]

-

Respiratory Irritation: May cause respiratory irritation.[5][22]

-

Other Hazards: Suspected of causing cancer.[21] It is hygroscopic and may react with moisture.[21][23]

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves.[5][21]

-

Eye/Face Protection: Use chemical safety goggles or a face shield.[5][21]

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[21]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] If dust is generated, a particulate respirator may be necessary.[22]

Handling and Storage:

-

Handling: Avoid all personal contact, including inhalation of dust.[21] Do not eat, drink, or smoke in the handling area.[21] Keep containers securely sealed when not in use.[21]

-

Storage: Store in a cool, dry, and well-ventilated place.[6][23] Keep containers tightly closed to prevent contact with moisture.[6][23] Store locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[1][6] Storing under an inert atmosphere (e.g., argon or nitrogen) is often recommended.[6][23]

Emergency Procedures:

-

Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[21] Wear full PPE. Collect the spilled material into a clean, dry, labeled container for disposal.[22]

-

First Aid (Eyes): Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[21] Seek immediate medical attention.

-

First Aid (Skin): Remove contaminated clothing and flush the affected skin with plenty of water.[21]

-

First Aid (Inhalation): Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6]

-

First Aid (Ingestion): Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][23]

Conclusion

This compound hydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in medicinal and materials chemistry. Its value is defined by the strategic placement of a reactive chloromethyl group on a biologically relevant pyridine scaffold. A thorough understanding of its properties, synthesis, and reactivity allows researchers to leverage this molecule to its full potential, constructing complex molecular architectures that can lead to next-generation pharmaceuticals and advanced materials. Adherence to strict safety protocols is paramount to ensuring its responsible and effective use in the laboratory and beyond.

References

- PubChem. 3-(Chloromethyl)pyridine hydrochloride. [Link]

- Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

- PubChem. 3-(Chloromethyl)-5-methylpyridine hydrochloride. [Link]

- Google Patents. US5942625A - Preparation of chloromethylpyridine hydrochlorides.

- PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. [Link]

- ResearchGate. (PDF)

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Development. [Link]

- SpectraBase. 3-(Chloromethyl)pyridine hydrochloride - Optional[FTIR] - Spectrum. [Link]

- Google Patents.

- ResearchGate. The approach to the syntheses of the lansoprazole-like precursors and the mononuclear copper(II) complex. [Link]

- Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

- precisionFDA. 3-CHLOROMETHYLPYRIDINE HYDROCHLORIDE. [Link]

- New Drug Approvals. LANSOPRAZOLE. [Link]

- Chinese Pharmaceutical Journal. Synthesis of the Impurities of Lansoprazole. [Link]

- PubChemLite. This compound hydrochloride (C7H8ClN). [Link]

Sources

- 1. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound hydrochloride (C7H8ClN) [pubchemlite.lcsb.uni.lu]

- 3. 3-chloromethyl-2-methylpyridine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-CHLOROMETHYL-3-METHYL-PYRIDINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. CN102558148A - Synthesis process of lansoprazole important intermediate - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. Synthesis of the Impurities of Lansoprazole [journal11.magtechjournal.com]

- 16. Buy 3-(Chloromethyl)-5-methylpyridine hydrochloride | 1007089-84-0 [smolecule.com]

- 17. chemimpex.com [chemimpex.com]

- 18. Page loading... [wap.guidechem.com]

- 19. spectrabase.com [spectrabase.com]

- 20. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) MS [m.chemicalbook.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 23. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Reactivity Profile of 3-(Chloromethyl)-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 3-(Chloromethyl)-2-methylpyridine in Synthesis

This compound is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its reactivity is characterized by the interplay between the electrophilic chloromethyl group and the nucleophilic pyridine ring, further influenced by the presence of the methyl group at the 2-position. This guide provides an in-depth exploration of its reactivity profile, offering both mechanistic insights and practical, field-proven protocols to empower researchers in leveraging this key intermediate for novel molecular design and synthesis. The strategic placement of its functional groups makes it a valuable precursor for a range of complex molecules, including active pharmaceutical ingredients (APIs).

I. Core Reactivity: The Dichotomy of the Chloromethyl Group and the Pyridine Ring

The reactivity of this compound is primarily dictated by two key features:

-

The Electrophilic Chloromethyl Group: The chlorine atom attached to the methylene group is a good leaving group, making the benzylic-like carbon highly susceptible to nucleophilic attack. This is the most common site of reaction and proceeds readily via an SN2 mechanism.[1]

-

The Pyridine Ring: The nitrogen atom in the pyridine ring imparts a degree of electron-withdrawing character to the ring system, influencing its aromaticity and susceptibility to both electrophilic and nucleophilic attack. However, reactions directly on the ring are generally less facile than substitution at the chloromethyl group.

The methyl group at the 2-position exerts a steric and electronic influence on the molecule's reactivity, which will be explored in the context of specific reactions.

II. Nucleophilic Substitution at the Chloromethyl Group: A Gateway to Diverse Functionality

The displacement of the chloride ion from the chloromethyl group is the most synthetically useful reaction of this compound.[1] This allows for the introduction of a wide array of functionalities.

Mechanism: A Classic SN2 Pathway

The reaction proceeds via a concerted SN2 mechanism where the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion. The rate of this reaction is influenced by the strength of the nucleophile, the solvent, and the reaction temperature.

Caption: Generalized SN2 mechanism at the chloromethyl group.

Experimental Protocols for Nucleophilic Substitution

The following protocols are illustrative examples for reactions with common nucleophiles. It is often necessary to use the hydrochloride salt of this compound, which requires the use of a base to neutralize the HCl and deprotonate the nucleophile.[1]

A. Reaction with Amine Nucleophiles:

This protocol describes a general procedure for the synthesis of 3-(aminomethyl)-2-methylpyridine derivatives.

-

Materials:

-

This compound hydrochloride

-

Primary or secondary amine (e.g., morpholine, piperidine)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

-

Procedure:

-

To a stirred solution of the amine (1.1 equivalents) and base (1.2 equivalents) in the chosen solvent, add this compound hydrochloride (1.0 equivalent) portion-wise at room temperature.

-

Stir the reaction mixture at a specified temperature (typically between room temperature and 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

B. Reaction with Thiol Nucleophiles:

This protocol outlines the synthesis of 3-(thiomethyl)-2-methylpyridine derivatives.

-

Materials:

-

This compound hydrochloride

-

Thiol (e.g., thiophenol)

-

Sodium hydride (NaH) or sodium hydroxide (NaOH)

-

Anhydrous DMF or Ethanol (EtOH)

-

-

Procedure:

-

To a stirred solution of the thiol (1.1 equivalents) in the chosen solvent at 0 °C, add the base (1.2 equivalents) portion-wise to form the thiolate.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add this compound hydrochloride (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at the appropriate temperature and monitor its progress.

-

After completion, quench the reaction with water and extract with an organic solvent like dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product via column chromatography.[1]

-

C. Reaction with Oxygen Nucleophiles (Alcohols and Phenols):

This protocol details the synthesis of 3-(alkoxymethyl)- or 3-(aryloxymethyl)-2-methylpyridine derivatives.

-

Materials:

-

This compound hydrochloride

-

Alcohol or phenol

-

Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

-

Anhydrous DMF or Tetrahydrofuran (THF)

-

-

Procedure:

-

To a stirred solution of the alcohol or phenol (1.2 equivalents) in the chosen solvent at 0 °C, add the base (1.3 equivalents) portion-wise to generate the alkoxide or phenoxide.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add this compound hydrochloride (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at the specified temperature and monitor its progress.

-

Upon completion, quench the reaction with water and extract with an organic solvent like diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.[1]

-

| Nucleophile Type | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Amines | K₂CO₃, Et₃N | DMF, MeCN | 25-80 | 70-95 |

| Thiols | NaH, NaOH | DMF, EtOH | 0-50 | 85-98 |

| Alcohols/Phenols | NaH, K₂CO₃ | DMF, THF | 0-60 | 75-90 |

Table 1: Summary of typical reaction conditions and yields for nucleophilic substitution reactions.

III. Reactions Involving the Pyridine Ring

While less common than substitution at the chloromethyl group, reactions can be induced at the pyridine ring under specific conditions.

Oxidation of the Methyl Group

The methyl group at the 2-position can be oxidized to a carboxylic acid. This transformation is a key step in some synthetic routes to produce nicotinic acid derivatives.[2][3]

-

Reagents: Strong oxidizing agents like potassium permanganate (KMnO₄) are typically employed.[2]

-

Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures (e.g., 85-90 °C).[2] The pH of the reaction mixture is a critical parameter to control.

A patent describes a multi-step synthesis of 3-(chloromethyl)pyridine hydrochloride that begins with the oxidation of 3-methylpyridine to nicotinic acid using potassium permanganate.[2]

Supercritical Water Oxidation (SCWO)

For the complete degradation of 3-methylpyridine, for instance in waste streams, supercritical water oxidation can be employed. This process uses water above its critical point (374 °C, 22.1 MPa) as a solvent and oxidizing medium, leading to the mineralization of the organic compound to carbon dioxide and water.[4][5]

IV. Synthesis of this compound

The synthesis of this compound itself is a critical consideration for its application. Several routes have been reported, often starting from 2,3-lutidine (2,3-dimethylpyridine).

A common synthetic pathway involves the following key transformations:

-

N-Oxidation: 2,3-Lutidine is oxidized to 2,3-dimethyl-pyridine-N-oxide.[6]

-

Chlorination: The N-oxide can then be chlorinated at the 4-position.[6]

-

Further Functionalization and Chlorination of the Methyl Group: Subsequent steps can involve nucleophilic substitution at the 4-position, followed by chlorination of the methyl group at the 2-position using reagents like trichloroisocyanuric acid.[6]

Another patented method describes the synthesis of chloromethylpyridine hydrochlorides by reacting the corresponding pyridyl carbinol with thionyl chloride in an inert solvent like toluene.[7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 6. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 7. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 3-(Chloromethyl)-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on 3-(Chloromethyl)-2-methylpyridine, a key heterocyclic building block in medicinal chemistry.[1][2][3] Moving beyond a simple list of steps, this document elucidates the scientific rationale behind methodological choices, grounding the protocol in established theory and practice. It is designed to empower researchers and drug development professionals to accurately predict the geometric, electronic, and reactive properties of this molecule, thereby accelerating discovery and optimization efforts. The guide details a complete workflow using Density Functional Theory (DFT), from initial structure preparation to the analysis of molecular orbitals and electrostatic potential, ensuring a self-validating and reproducible computational study.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic intermediate of significant interest in the pharmaceutical and agrochemical industries.[1][4] Its structure, featuring a pyridine ring substituted with a reactive chloromethyl group and a methyl group, makes it an ideal scaffold for synthesizing a diverse range of complex organic compounds.[2][3] The pyridine moiety is a prevalent feature in many biologically active molecules, and the chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups.[2]

Understanding the fundamental quantum mechanical properties of this molecule is paramount for predicting its reactivity, stability, and potential interactions with biological targets. Quantum chemical calculations offer a powerful, cost-effective alternative to purely empirical methods, providing precise insights into:

-

Molecular Geometry: Accurate bond lengths, angles, and dihedral angles.

-

Electronic Structure: The distribution of electrons, which governs reactivity.

-

Chemical Reactivity: Identifying sites susceptible to electrophilic or nucleophilic attack.

This guide provides the theoretical foundation and a practical, step-by-step protocol for conducting these calculations with high fidelity.

Theoretical Foundation: Why Density Functional Theory (DFT)?

For molecules of this size, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[5] Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction.[5]

The core of a DFT calculation lies in the choice of the functional and the basis set .

-

Functional: This is an approximation of the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and robust choice for organic molecules, providing reliable results for geometries and electronic properties.[6][7][8]

-

Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is highly recommended for this system. Let's break down why:

-

6-311G: A triple-zeta split-valence basis set, providing a flexible and accurate description of the valence electrons.

-

++: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing the electron density far from the nucleus, which is important for anions, lone pairs, and non-covalent interactions. Given the electronegative nitrogen and chlorine atoms, this is a vital addition.[9]

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow the orbitals to change shape, accounting for the polarization of electron density in the bonding environment, which is critical for a molecule with polar bonds like C-Cl and C-N.[8]

-

The combination of B3LYP/6-311++G(d,p) represents a high-level, well-validated theoretical model for obtaining accurate results for halogenated pyridine derivatives.[10][11]

The Computational Protocol: A Self-Validating Workflow

This section details the step-by-step methodology for a comprehensive quantum chemical analysis. This workflow is designed to be a self-validating system, incorporating checks to ensure the reliability of the results.

Step 1: Building the Initial Molecular Structure

The first step is to create a 3D representation of this compound. This can be done using any molecular modeling software (e.g., GaussView, Avogadro, ChemDraw). Ensure that the initial bond lengths and angles are reasonable to facilitate a smooth optimization process.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule on the potential energy surface.[12] This is the most stable arrangement of the atoms.

Methodology:

-

Import the initial structure into the chosen quantum chemistry software package (e.g., Gaussian, ORCA).

-

Specify the level of theory: B3LYP/6-311++G(d,p) .

-

Set the calculation type to Optimization (Opt) .

-

Initiate the calculation. The software will iteratively adjust the molecular geometry to minimize the total energy until a stationary point is found.[13]

Step 3: Frequency Analysis (Protocol Validation)

A successful geometry optimization finds a stationary point, but this could be an energy minimum or a saddle point (a transition state). A frequency calculation is essential to validate the nature of this stationary point.[12][14][15]

Methodology:

-

Use the optimized geometry from Step 2 as the input.

-

Specify the same level of theory: B3LYP/6-311++G(d,p) .

-

Set the calculation type to Frequency (Freq) .

-

Run the calculation.

Interpreting the Results:

-

All Positive Frequencies: The optimized structure is a true energy minimum.

-

One Imaginary Frequency: The structure is a first-order saddle point, representing a transition state. If this occurs, the initial geometry must be perturbed and re-optimized.[13]

Frequency calculations also provide valuable thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Computational Workflow Diagram

Caption: Computational workflow for quantum chemical analysis.

Analysis and Interpretation of Results

Optimized Molecular Geometry

The primary output of the geometry optimization is a set of Cartesian coordinates for the minimum energy structure. From this, critical geometric parameters can be extracted and compared to experimental data if available.

| Parameter | Description | Expected Insights for this compound |

| Bond Lengths | The distances between bonded atoms (e.g., C-Cl, C-N, C-C). | The C-Cl bond length will be a key indicator of its reactivity. A longer, weaker bond may suggest easier cleavage in nucleophilic substitution reactions. |

| Bond Angles | The angles formed by three connected atoms (e.g., C-C-Cl). | Deviations from ideal sp² (120°) or sp³ (109.5°) angles can indicate steric strain within the molecule. |

| Dihedral Angles | The rotational angle between two planes (e.g., the orientation of the chloromethyl group relative to the pyridine ring). | Determines the molecule's conformation and can influence its ability to bind to a receptor. |

Electronic Properties: Reactivity Insights

The electronic properties of the molecule are key to understanding its chemical behavior. The most important analyses are of the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO & LUMO)

Frontier Molecular Orbital theory is a cornerstone of chemical reactivity prediction.[16]

-

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability.[17] A small energy gap suggests high chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO.[18][19][20]

| Property | Description | Significance for Drug Development |

| EHOMO | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating ability. |

| ELUMO | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting ability. |

| ΔE = ELUMO - EHOMO | HOMO-LUMO Energy Gap. | Correlates with chemical reactivity and kinetic stability. A smaller gap often implies higher reactivity.[17] |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface.[21] It provides a powerful visual guide to the charge distribution and is invaluable for predicting intermolecular interactions.[22][23][24]

-

Negative Regions (Red/Yellow): Electron-rich areas, typically around electronegative atoms like nitrogen and chlorine. These are sites for electrophilic attack and are attractive to positive charges (e.g., protons, metal ions).[21][24]

-

Positive Regions (Blue): Electron-deficient areas, usually around hydrogen atoms. These are sites for nucleophilic attack.

-

Neutral Regions (Green): Areas of relatively neutral potential.

For this compound, the MEP map is expected to show a strong negative potential around the pyridine nitrogen atom, identifying it as a primary site for hydrogen bonding or protonation. The area around the chlorine atom will also be electron-rich, while the hydrogens of the methyl groups will be electron-poor. This analysis is crucial for understanding potential drug-receptor interactions.[22][25]

Logical Relationship Diagram

Caption: Relationship between calculated properties and reactivity.

Conclusion

This guide has outlined a robust and scientifically grounded workflow for the quantum chemical analysis of this compound using Density Functional Theory. By adhering to this protocol—from careful selection of the theoretical model (B3LYP/6-311++G(d,p)) to the essential validation step of frequency analysis—researchers can generate reliable and predictive data. The subsequent analysis of the optimized geometry, frontier molecular orbitals, and molecular electrostatic potential provides a deep understanding of the molecule's structural and electronic characteristics. These insights are invaluable for predicting reactivity, guiding synthesis, and forming hypotheses about intermolecular interactions, ultimately accelerating the drug design and development process.

References

- Rowan University. (n.d.). Running a Geometry Optimization and Frequencies Calculation on Rowan. YouTube.

- Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron.

- ResearchGate. (n.d.). DFT analysis of substituent effects on electron-donating efficacy of pyridine.

- ResearchGate. (2010). A DFT Study on Nitro Derivatives of Pyridine.

- ResearchGate. (n.d.). Theoretical Investigation of Pyridine Derivatives as High Energy Materials.

- CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service.

- Taylor & Francis Online. (2023). Synthesis, Cytotoxicity, Antioxidant Activity, DFT Calculations, and Docking Studies of New Pyridine-Malonate Derivatives as Potential Anticancer Agents.

- University of Zurich. (n.d.). Molecular Electrostatic Potential (MEP).

- ResearchGate. (n.d.). Frontier Molecular Orbital Theory in Organic Reactivity and Design.

- Semantic Scholar. (n.d.). Molecular electrostatic potentials: concepts and applications.

- ResearchGate. (n.d.). Frontier molecular orbitals (HOMO and LUMO) diagram.

- ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.

- PubMed Central. (n.d.). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives.

- RSC Publishing. (n.d.). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications.

- ACS Publications. (n.d.). A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces.

- YouTube. (2025). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide.

- Wikipedia. (n.d.). Frontier molecular orbital theory.

- ResearchGate. (n.d.). A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces | Request PDF.

- MySkinRecipes. (n.d.). 3-(Chloromethyl)-6-methoxy-2-methylpyridine.

- YouTube. (2022). Computational Chemistry Gaussian Optimization & Frequency Tutorial.